SYBR green I (chloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

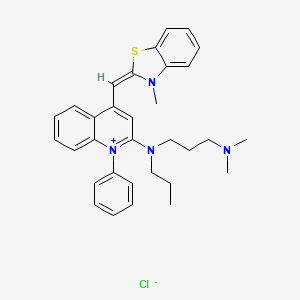

SYBR green I (chloride) is an asymmetrical cyanine dye widely used in molecular biology as a nucleic acid stain. It is known for its ability to bind to DNA, resulting in a DNA-dye complex that absorbs blue light at 497 nanometers and emits green light at 520 nanometers . This property makes it particularly useful in various applications such as quantitative PCR (qPCR) and gel electrophoresis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SYBR green I (chloride) involves the reaction of N,N-dimethyl-N-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N-propylpropane-1,3-diamine with chloride ions . The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of SYBR green I (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required quality and yield. The final product is often supplied as a concentrated solution in DMSO .

Chemical Reactions Analysis

Types of Reactions

SYBR green I (chloride) primarily undergoes binding reactions with nucleic acids. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions

The dye binds to double-stranded DNA in the presence of buffers such as Tris-HCl and EDTA. The binding is facilitated by the intercalation of the dye between the base pairs of the DNA helix .

Major Products Formed

The major product formed from the interaction of SYBR green I (chloride) with DNA is the DNA-dye complex, which exhibits enhanced fluorescence properties .

Scientific Research Applications

SYBR green I (chloride) is extensively used in various scientific research applications:

Quantitative PCR (qPCR): It is used as a fluorescent dye to quantify double-stranded DNA during PCR amplification.

Gel Electrophoresis: The dye is used to visualize DNA bands in agarose and polyacrylamide gels.

Flow Cytometry and Fluorescence Microscopy: It is employed to label DNA within cells, allowing for the analysis of cell cycle and apoptosis.

Clinical Diagnostics: SYBR green I (chloride) is used in diagnostic assays to detect and quantify specific DNA sequences.

Mechanism of Action

SYBR green I (chloride) exerts its effects by binding to the minor groove of double-stranded DNA. The binding results in a significant increase in fluorescence due to the restriction of the dye’s intramolecular motions . The dye intercalates between the base pairs of the DNA helix, stabilizing the DNA-dye complex and enhancing its fluorescence properties .

Comparison with Similar Compounds

SYBR green I (chloride) is part of a family of cyanine dyes that includes similar compounds such as PicoGreen, SYBR Safe, SYBR Gold, Thiazole Orange, and Oxazole Yellow . Compared to these dyes, SYBR green I (chloride) is known for its high sensitivity and specificity in binding to double-stranded DNA, making it a preferred choice for applications requiring precise DNA quantification .

List of Similar Compounds

- PicoGreen

- SYBR Safe

- SYBR Gold

- Thiazole Orange

- Oxazole Yellow

SYBR green I (chloride) stands out due to its unique combination of high fluorescence enhancement upon DNA binding and its versatility in various molecular biology applications .

Properties

Molecular Formula |

C32H37ClN4S |

|---|---|

Molecular Weight |

545.2 g/mol |

IUPAC Name |

N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;chloride |

InChI |

InChI=1S/C32H37N4S.ClH/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26;/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

IHHRNZWXTFDDLM-UHFFFAOYSA-M |

Isomeric SMILES |

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)/C=C/3\N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[Cl-] |

Canonical SMILES |

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.